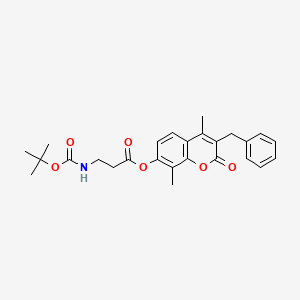![molecular formula C15H13Cl2N3O4S B12182974 N-{[2-(2,4-dichlorophenyl)-1,3-thiazol-4-yl]acetyl}glycylglycine](/img/structure/B12182974.png)
N-{[2-(2,4-dichlorophenyl)-1,3-thiazol-4-yl]acetyl}glycylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[2-(2,4-dichlorophenyl)-1,3-thiazol-4-yl]acetyl}glycylglycine is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound features a 2,4-dichlorophenyl group and a thiazole ring, making it a unique and potentially bioactive molecule.
Preparation Methods
The synthesis of N-{[2-(2,4-dichlorophenyl)-1,3-thiazol-4-yl]acetyl}glycylglycine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the 2,4-Dichlorophenyl Group: This step involves the substitution reaction where the 2,4-dichlorophenyl group is introduced to the thiazole ring.
Acetylation: The acetyl group is introduced to the thiazole ring through an acetylation reaction.
Attachment of Glycylglycine: The final step involves the coupling of the acetylated thiazole with glycylglycine using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Chemical Reactions Analysis
N-{[2-(2,4-dichlorophenyl)-1,3-thiazol-4-yl]acetyl}glycylglycine can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions. Common reagents include halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Scientific Research Applications
N-{[2-(2,4-dichlorophenyl)-1,3-thiazol-4-yl]acetyl}glycylglycine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial, antifungal, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-{[2-(2,4-dichlorophenyl)-1,3-thiazol-4-yl]acetyl}glycylglycine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The 2,4-dichlorophenyl group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The acetyl and glycylglycine groups contribute to the compound’s stability and solubility.
Comparison with Similar Compounds
N-{[2-(2,4-dichlorophenyl)-1,3-thiazol-4-yl]acetyl}glycylglycine can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug that also contains a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Bleomycin: An antineoplastic drug containing a thiazole ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the glycylglycine moiety, which imparts distinct biological and chemical properties.
Properties
Molecular Formula |
C15H13Cl2N3O4S |
|---|---|
Molecular Weight |
402.3 g/mol |
IUPAC Name |
2-[[2-[[2-[2-(2,4-dichlorophenyl)-1,3-thiazol-4-yl]acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C15H13Cl2N3O4S/c16-8-1-2-10(11(17)3-8)15-20-9(7-25-15)4-12(21)18-5-13(22)19-6-14(23)24/h1-3,7H,4-6H2,(H,18,21)(H,19,22)(H,23,24) |
InChI Key |
YVJSRHQAWBGCRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NC(=CS2)CC(=O)NCC(=O)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({4-oxo-6-[(4-oxopiperidin-1-yl)methyl]-4H-pyran-3-yl}oxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12182893.png)
![N-(3,5-dimethoxyphenyl)-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide](/img/structure/B12182909.png)
![2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]acetamide](/img/structure/B12182917.png)

![N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B12182928.png)
![4-{[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}butanoic acid](/img/structure/B12182935.png)

![N-[2-(2-methoxyphenyl)ethyl]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B12182955.png)

![[1-({[(2-methyl-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B12182971.png)
![N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B12182981.png)
![3-({4-Methyl-5,12-dithia-3-azatricyclo[7.3.0.0^{2,6}]dodeca-1,3,6,8,10-pentaen-8-yl}oxy)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraene](/img/structure/B12182987.png)
![4-ethyl-9-(3-methoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B12182993.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide](/img/structure/B12182995.png)
